N-(1,3-thiazol-2-yl)-9,10-dihydro-9,10-ethanoanthracene-11-carboxamide
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Overview
Description
N-(1,3-thiazol-2-yl)-9,10-dihydro-9,10-ethanoanthracene-11-carboxamide is a complex organic compound that features a thiazole ring and an anthracene derivative The thiazole ring is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms, while the anthracene derivative is a polycyclic aromatic hydrocarbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-thiazol-2-yl)-9,10-dihydro-9,10-ethanoanthracene-11-carboxamide typically involves the formation of the thiazole ring followed by its attachment to the anthracene derivative. One common method involves the Hantzsch thiazole synthesis, where a thioamide reacts with an α-halocarbonyl compound under acidic conditions to form the thiazole ring . This intermediate is then coupled with the anthracene derivative through an amide bond formation reaction, often using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of green chemistry principles, such as solvent recycling and waste minimization, would also be considered to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-(1,3-thiazol-2-yl)-9,10-dihydro-9,10-ethanoanthracene-11-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Bromine, nitric acid
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Dihydro derivatives
Substitution: Halogenated or nitrated anthracene derivatives
Scientific Research Applications
N-(1,3-thiazol-2-yl)-9,10-dihydro-9,10-ethanoanthracene-11-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(1,3-thiazol-2-yl)-9,10-dihydro-9,10-ethanoanthracene-11-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects . The anthracene derivative may also contribute to the compound’s activity by intercalating into DNA, thereby affecting gene expression and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial agent containing a thiazole ring.
Uniqueness
N-(1,3-thiazol-2-yl)-9,10-dihydro-9,10-ethanoanthracene-11-carboxamide is unique due to the combination of the thiazole ring and the anthracene derivative. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential in drug development and materials science set it apart from other similar compounds .
Properties
Molecular Formula |
C20H16N2OS |
---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
N-(1,3-thiazol-2-yl)tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide |
InChI |
InChI=1S/C20H16N2OS/c23-19(22-20-21-9-10-24-20)17-11-16-12-5-1-3-7-14(12)18(17)15-8-4-2-6-13(15)16/h1-10,16-18H,11H2,(H,21,22,23) |
InChI Key |
WEUPVNXYXSAVCD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2C3=CC=CC=C3C1C4=CC=CC=C24)C(=O)NC5=NC=CS5 |
Origin of Product |
United States |
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